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Compound of Interest

(1H-Indazol-3-YL)methylamine
Compound Name:
hydrochloride

Cat. No. B569668

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield
publicly available experimental spectroscopic data (NMR, IR, MS) for (1H-Indazol-3-
YL)methylamine hydrochloride. This guide, therefore, presents predicted spectroscopic
characteristics based on the known properties of the 1H-indazole core and related structures.
The experimental protocols provided are generalized procedures for obtaining such data.

This technical guide is intended for researchers, scientists, and drug development
professionals, providing a detailed overview of the expected spectroscopic properties of (1H-
Indazol-3-YL)methylamine hydrochloride and the methodologies for their determination.

Chemical Structure and Properties
e IUPAC Name: (1H-Indazol-3-yl)methanamine hydrochloride
» Molecular Formula: CsH10CIN3

e Molecular Weight: 183.64 g/mol [1]

e CAS Number: 117891-16-4

Predicted Spectroscopic Data
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The following tables summarize the anticipated spectroscopic data for (1H-Indazol-3-
YL)methylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (in DMSO-de, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.5 br s 1H Indazole N-H
~8.5 brs 3H -NHs*
~8.1 d 1H Ar-H (H4)
~7.7 d 1H Ar-H (H7)
~7.5 t 1H Ar-H (H6)
~7.3 t 1H Ar-H (H5)
~4.4 S 2H -CH2-

Table 2: Predicted 3C NMR Data (in DMSO-ds, 100 MHZz)

Chemical Shift (6, ppm) Assighment
~142.0 Ar-C (C7a)
~140.0 Ar-C (C3)
~127.0 Ar-C (C5)
~122.0 Ar-C (C6)
~121.5 Ar-C (C3a)
~120.0 Ar-C (H4)
~111.0 Ar-C (H7)
~35.0 -CHa-
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

N-H and C-H stretching (amine

3200-2800 Strong, broad ]

salt, aromatic)
~1620 Medium C=N stretching (indazole ring)
~1590, ~1460 Medium C=C stretching (aromatic ring)
~1400 Medium CH:z bending

C-H out-of-plane bending
~750 Strong

(ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z Interpretation
148.0875 [M+H]* (protonated free base, CsHioN3™)
131.0613 [M+H - NHs]* (loss of ammonia)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of (1H-Indazol-3-YL)methylamine
hydrochloride in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

e Instrumentation: Utilize a 400 MHz NMR spectrometer.

e 'H NMR Acquisition:
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[e]

Acquire the spectrum at room temperature.

o

Set the spectral width to cover a range of 0-15 ppm.

[¢]

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

[¢]

Process the data with Fourier transformation, phase correction, and baseline correction.
Chemical shifts are referenced to the residual solvent peak of DMSO-ds (& 2.50 ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover a range of 0-160 ppm.

o Alonger acquisition time and a higher number of scans are typically required compared to
1H NMR.

o Process the data similarly to the *H NMR spectrum. Chemical shifts are referenced to the
solvent peak of DMSO-ds (6 39.52 ppm).

IR Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the sample with dry KBr powder and pressing it into a thin, transparent disk.

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the pure KBr pellet.

o Record the sample spectrum over a range of 4000-400 cm™1,

o The final spectrum is obtained by subtracting the background spectrum from the sample
spectrum.

Mass Spectrometry
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o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or a mixture of water and acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)
source.

o Data Acquisition:

o

Infuse the sample solution into the ESI source.

[¢]

Acquire the mass spectrum in the positive ion mode.

[¢]

Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z
50-300).

[e]

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental
composition.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic data and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-1h-indazol-3-yl-methylamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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